molecular formula C27H25N5O2S B2891419 N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946329-37-9

N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2891419
CAS No.: 946329-37-9
M. Wt: 483.59
InChI Key: NCTWZHGEHIGNSW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 3-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2,5-dimethylphenyl ring. The compound’s synthesis likely follows established routes for triazole-acetamide derivatives, such as 1,3-dipolar cycloaddition or thiol-alkyne coupling, as seen in analogous systems .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-17-11-12-18(2)24(13-17)29-25(33)16-35-27-31-30-26(22-15-28-23-10-5-4-9-21(22)23)32(27)19-7-6-8-20(14-19)34-3/h4-15,28H,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWZHGEHIGNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound’s structure comprises three modular components:

  • 1,2,4-Triazole core substituted at positions 4 and 5 with 3-methoxyphenyl and indol-3-yl groups.
  • Sulfanyl bridge at position 3 of the triazole.
  • N-(2,5-Dimethylphenyl)acetamide moiety linked via the sulfanyl group.

Retrosynthetic disconnection suggests two primary pathways:

  • Path A : Late-stage introduction of the acetamide via thiol-alkylation of a preformed triazole-thiol intermediate.
  • Path B : Early incorporation of the sulfanylacetamide group during triazole cyclization.

Comparative studies of analogous compounds indicate Path A offers superior regiocontrol and scalability.

Synthesis of the 1,2,4-Triazole Core

Formation of 4-(3-Methoxyphenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-Triazole-3-Thiol

The triazole scaffold is synthesized via a two-step sequence:

Step 1: Condensation of Acyl Hydrazide with Isothiocyanate
3-Methoxyphenyl isothiocyanate (1.2 equiv) reacts with indole-3-carbohydrazide in ethanol under reflux (12 h), forming a thiosemicarbazide intermediate.

Step 2: Base-Catalyzed Cyclization
The intermediate undergoes cyclization in the presence of aqueous NaOH (2 M, 80°C, 6 h) to yield the triazole-thiol. Potassium carbonate in DMF (as in) may alternatively enhance reaction efficiency (yield: 68–72%).

Table 1: Optimization of Cyclization Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
NaOH (2 M) H₂O 80 6 68
K₂CO₃ DMF 100 4 72
Et₃N EtOH 70 8 61

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (gradient elution: 30% → 50% ethyl acetate in hexane). Fractions containing the target compound are combined and evaporated, yielding a white crystalline solid (purity >95% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.23 (s, 1H, indole NH), 8.12–7.15 (m, 10H, aromatic), 4.32 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.28 (s, 6H, CH₃).
  • IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Yield Optimization and Scalability

Pilot-Scale Synthesis

A 10-g scale reaction under optimized conditions (DMF, K₂CO₃, 60°C) achieves a consistent yield of 70–73%. Recrystallization from ethanol/water (3:1) improves purity to 98%.

Critical Impurities and Mitigation

  • Unreacted Chloroacetamide : Removed via aqueous wash (5% NaHCO₃).
  • Di-alkylated Byproduct : Controlled by maintaining stoichiometric excess of triazole-thiol.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) reduces reaction time by 75% but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the triazole-thiol on Wang resin enables iterative coupling, though yields are moderate (55–60%).

Industrial Manufacturing Considerations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for the thiol-alkylation step.
  • Green Chemistry Metrics : Solvent recovery (DMF) and catalyst recycling improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole and triazole rings allow it to bind to proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating redox reactions within cells, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

  • Electron-Withdrawing vs. This difference may influence pharmacokinetics and target binding.
  • Amino vs.
  • Indole vs. Naphthalene Systems : The 1H-indol-3-yl group in the target compound offers a planar aromatic system with hydrogen-bonding capability, whereas the naphthalen-1-yloxy group in provides bulkier hydrophobic interactions.

Structural Validation and Crystallographic Analysis

The structural integrity of such compounds is often validated via X-ray crystallography. Programs like SHELX and validation protocols ensure accurate determination of bond lengths, angles, and stereochemistry. For instance, the dihedral angles between the triazole and aryl groups in the target compound would be critical for understanding its conformational stability compared to or .

Implications for Drug Development

  • Selectivity : The 3-methoxyphenyl group may reduce off-target interactions compared to chlorophenyl or fluorophenyl analogues .
  • Metabolic Stability : The methoxy group’s resistance to oxidative metabolism could enhance half-life relative to propenyl-containing compounds .

Biological Activity

N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse sources and studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions beginning with the formation of an indole derivative. The synthetic pathway includes:

  • Formation of Indole Derivative : The starting material is 2-(1H-indol-3-yl)acetic acid, which undergoes esterification followed by hydrazide formation and cyclization to yield the indole compound.
  • Reaction with Acetamide : The indole derivative is then reacted with 2-bromoacetyl bromide in a basic medium to generate the target acetamide derivative.
  • Final Product Formation : The final compound is obtained through a reaction involving a sulfanyl group linked to a triazole structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using standard dilution methods. Results indicated that it possesses a notable inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has also been evaluated through various assays. In vitro studies using cancer cell lines revealed that it effectively inhibits cell proliferation. The mechanism of action appears to involve apoptosis induction in cancer cells, likely mediated by interactions with specific molecular targets within the cell .

A detailed structure-activity relationship (SAR) analysis indicated that modifications in the phenyl and triazole moieties significantly influence the biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against certain cancer cell lines .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study published by Sabahat et al., various derivatives of sulfanyl acetamides were synthesized and screened for antibacterial activity. The results showed that compounds with similar structural features to this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of indole-linked triazoles. The study highlighted that compounds like this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of thiosemicarbazides under reflux with appropriate solvents (e.g., ethanol or DMF) .
  • Sulfanyl-acetamide coupling : Thiol-ether bond formation via nucleophilic substitution, requiring controlled pH and temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity. Analytical techniques like HPLC or TLC monitor intermediate purity .

Q. Which spectroscopic methods validate the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration (e.g., indole NH at δ 10-12 ppm, triazole protons at δ 7-8 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H]+ ion) .
  • IR Spectroscopy : Identification of amide C=O (~1650 cm1^{-1}) and sulfanyl S-C (~600 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalysts : Use of zeolites or pyridine in cyclization steps reduces side reactions .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., diazotization) prevent decomposition .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Dose-response analysis : Compare IC50_{50} values under standardized assays (e.g., enzyme inhibition using fluorescence-based protocols) .
  • Structural analogs : Evaluate substituent effects (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) on target binding using SAR studies .
  • Meta-analysis : Cross-reference datasets from independent studies to identify outliers or assay-specific biases .

Q. What role does computational docking play in elucidating its mechanism?

  • Target identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like COX-2 or kinases, guided by indole-triazole pharmacophores .
  • Binding mode validation : Compare docking poses with X-ray crystallography data (if available) to refine force field parameters .

Q. What challenges arise in X-ray crystallography for this compound?

  • Crystal growth : Poor solubility in common solvents necessitates vapor diffusion techniques (e.g., sitting-drop method) .
  • Data refinement : Use SHELXL for high-resolution data (e.g., resolving disorder in methoxyphenyl groups) .
  • Validation : Apply RIGID checks in PLATON to confirm geometric restraints and avoid overfitting .

Q. How do substituents influence bioactivity?

  • Electron-donating groups (e.g., 3-methoxy): Enhance π-π stacking with hydrophobic enzyme pockets, increasing inhibition potency .
  • Steric effects : Bulky substituents (e.g., 2,5-dimethylphenyl) may reduce binding to shallow active sites but improve metabolic stability .

Q. What strategies enable selective derivatization of the triazole ring?

  • Protection/deprotection : Use Boc groups for amide NH during sulfanyl coupling .
  • Microwave-assisted synthesis : Accelerate regioselective substitutions (e.g., indole C-3 position) with reduced side products .

Q. How stable is the compound under varying storage conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH < 3) due to amide hydrolysis; stable in neutral buffers .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole moiety .

Q. How to validate the compound’s structure using orthogonal methods?

  • Cross-validate NMR with LC-MS : Confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .
  • X-ray vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .

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